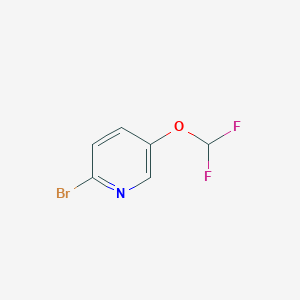

2-Bromo-5-(difluoromethoxy)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Sciences

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in the chemical sciences. nih.gov Its unique electronic properties and versatility in chemical reactions have established it as a critical component in a vast array of applications, from pharmaceuticals to functional materials. nih.govbeilstein-journals.org The presence of the nitrogen atom imparts a dipole moment and influences the ring's reactivity, making it a valuable scaffold for chemical synthesis. nih.gov

Role in Medicinal Chemistry and Drug Discovery

Pyridine derivatives are of paramount importance in medicinal chemistry and drug discovery, with a significant number of approved drugs incorporating this heterocyclic system. mdpi.comresearchgate.net The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological targets such as enzymes and receptors, which can significantly enhance the pharmacokinetic properties of a drug. mdpi.com The pyridine scaffold can improve metabolic stability, permeability, potency, and binding affinity of drug candidates. mdpi.com

The versatility of the pyridine nucleus is demonstrated by its presence in drugs with a wide range of therapeutic applications, including:

Anticancer agents: such as Abiraterone mdpi.com

Antiviral medications: including Atazanavir mdpi.comresearchgate.net

Kinase inhibitors: like Imatinib mdpi.comresearchgate.net

Proton pump inhibitors: for instance, Omeprazole and Esomeprazole mdpi.com

Calcium channel blockers: such as Amlodipine mdpi.com

The strategic incorporation of the pyridine motif continues to be a key strategy in the development of new therapeutic agents for a variety of diseases. ox.ac.ukacs.org

Applications in Agrochemicals and Functional Materials

The utility of pyridine derivatives extends beyond medicine into the realms of agrochemicals and functional materials. researchgate.netgoogle.com In agriculture, pyridine-based compounds are integral to the development of insecticides, herbicides, and fungicides. nih.govsigmaaldrich.com Their specific chemical structures allow for targeted activity against pests and weeds, contributing to modern crop protection. nih.govsigmaaldrich.com

In the field of functional materials, pyridine-containing compounds are utilized in the synthesis of conducting polymers and luminescent materials. nih.gov The electron-deficient nature of the pyridine ring, coupled with its ability to coordinate with metal ions, makes it a valuable component in the design of materials with specific electronic and optical properties. beilstein-journals.org

Historical Context of Pyridine Derivatives in Chemical Synthesis

The history of pyridine chemistry dates back to the 19th century. Initially, pyridine was extracted from coal tar. dntb.gov.ualab-chemicals.com The determination of its structure was a significant milestone, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871, respectively, that it is a benzene (B151609) ring with one C-H unit replaced by a nitrogen atom. dntb.gov.ua

Early synthetic methods for pyridine derivatives included the condensation of aldehydes and ammonia (B1221849). nih.gov A major breakthrough came in 1881 with the Hantzsch pyridine synthesis, which involves the reaction of a β-keto acid, an aldehyde, and ammonia. dntb.gov.uachemscene.com Another significant early method is the Chichibabin pyridine synthesis, reported in 1924, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. nih.govambeed.com Over the years, these classical methods have been refined, and new synthetic strategies, including transition metal-catalyzed reactions, have been developed. nih.gov

The Unique Role of Fluorine in Pharmaceutical and Agrochemical Design

The introduction of fluorine into organic molecules is a widely employed strategy in the design of modern pharmaceuticals and agrochemicals. nih.govresearchgate.net Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. mdpi.com

Overview of 2-Bromo-5-(difluoromethoxy)pyridine within the Context of Advanced Chemical Building Blocks

This compound is a prime example of a highly functionalized, advanced chemical building block used in specialized synthesis. smolecule.comlab-chemicals.com Its structure, featuring a pyridine ring substituted with both a bromine atom and a difluoromethoxy group, provides multiple points for chemical modification. smolecule.com

The compound typically presents as a colorless to pale yellow solid, with low solubility in water but good solubility in common organic solvents like ethanol (B145695) and acetone. smolecule.com Its key physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 845827-14-7 smolecule.comchemicalbook.comlab-chemicals.comsinfoochem.com |

| Molecular Formula | C₆H₄BrF₂NO smolecule.comsinfoochem.com |

| Molecular Weight | 224.00 g/mol smolecule.comsinfoochem.com |

| Appearance | Colorless or pale yellow solid smolecule.com |

| Storage Temperature | 2-8°C, under inert atmosphere lab-chemicals.comsigmaaldrich.com |

The utility of this compound as a building block stems from the distinct reactivity of its substituents.

The Bromine Atom : The bromine at the 2-position of the pyridine ring is a key reactive site. It can be readily displaced by a variety of nucleophiles in nucleophilic substitution reactions. smolecule.com Furthermore, the carbon-bromine bond is highly amenable to participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for creating new carbon-carbon bonds. smolecule.com

**The Difluoromethoxy Group (-OCHF₂) **: The difluoromethoxy group is of particular interest in medicinal chemistry and drug discovery. smolecule.com It is often used as a bioisostere for other functional groups, such as a methoxy (B1213986) or hydroxyl group. The inclusion of fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the lipophilicity and pharmacokinetic profile of a potential drug candidate. smolecule.com This group also influences the electronic nature of the pyridine ring, affecting the regioselectivity of further electrophilic aromatic substitution reactions. smolecule.com

This dual functionality makes this compound a valuable intermediate for constructing complex, fluorinated molecules. smolecule.comamericanelements.com It serves as a foundational element in the synthesis of novel, biologically active compounds for pharmaceutical research and as a versatile precursor for creating specialized agrochemicals where the unique properties of fluorine are advantageous. smolecule.com Its structure allows chemists to introduce diversity at multiple positions, facilitating the exploration of chemical space in the search for new and improved chemical entities.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,5-dibromopyridine |

| 2-aminopyridine |

| 2-bromopyridine |

| 5-Bromo-2-methoxypyridine |

| Bromine |

| Carbon |

| Chlorine |

| Fluorine |

| Iodine |

| Perfluoropyridine |

| Pyridine |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKSHJJKXWPSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630810 | |

| Record name | 2-Bromo-5-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845827-14-7 | |

| Record name | 2-Bromo-5-(difluoromethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845827-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(difluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 2 Bromo 5 Difluoromethoxy Pyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic halides. For 2-bromo-pyridines, these reactions provide a convergent and efficient pathway to introduce a wide range of substituents, which is invaluable in fields like medicinal chemistry and materials science. researchgate.netnih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. nih.govmdpi.com

Scope with Various Boronic Acids/Esters

While specific studies on 2-Bromo-5-(difluoromethoxy)pyridine are absent, research on other 2-bromopyridines demonstrates successful coupling with a broad range of aryl- and heteroarylboronic acids. researchgate.netnih.gov It is expected that this compound would react with various boronic acids and esters, including:

Arylboronic acids: Phenylboronic acids bearing both electron-donating and electron-withdrawing substituents are generally effective coupling partners.

Heteroarylboronic acids: Coupling with five- and six-membered heteroarylboronic acids (e.g., from thiophene, furan, pyrazole, and pyridine) is well-precedented, though catalyst poisoning can be a challenge with certain nitrogen-containing heterocycles. nih.govnih.gov

Alkenylboronic acids: These reagents would lead to the formation of alkenylpyridines.

Potassium organotrifluoroborates: These are often used as stable, crystalline alternatives to boronic acids. nih.gov

The table below illustrates the expected scope based on reactions with analogous compounds.

| Boronic Acid/Ester Partner | Expected Product Structure | Notes |

| Phenylboronic acid | 2-Phenyl-5-(difluoromethoxy)pyridine | Foundational Suzuki-Miyaura coupling partner. |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(difluoromethoxy)pyridine | Electron-donating groups are well-tolerated. mdpi.com |

| 4-Cyanophenylboronic acid | 2-(4-Cyanophenyl)-5-(difluoromethoxy)pyridine | Electron-withdrawing groups are generally compatible. nih.gov |

| Thiophen-2-ylboronic acid | 2-(Thiophen-2-yl)-5-(difluoromethoxy)pyridine | Heteroaryl couplings are common, though yields can be variable. nih.gov |

| Potassium vinyltrifluoroborate | 2-Vinyl-5-(difluoromethoxy)pyridine | Provides access to vinyl-substituted pyridines. |

Ligand and Catalyst Optimization in Suzuki Coupling

The success of a Suzuki-Miyaura coupling reaction often hinges on the choice of palladium catalyst and the associated phosphine (B1218219) ligand. nih.gov For challenging substrates like electron-rich or sterically hindered heteroaryl halides, ligand choice is critical for achieving high yields.

Catalyst Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-phosphine complexes like Pd(PPh₃)₄. researchgate.netmdpi.com

Ligands: A variety of phosphine ligands are used. For simple couplings, triphenylphosphine (B44618) (PPh₃) may suffice. However, for more challenging heteroaromatic couplings, more electron-rich and bulky phosphine ligands are often required to promote efficient oxidative addition and reductive elimination. Buchwald's dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are known to be highly effective for coupling heteroaryl chlorides and bromides. nih.govorganic-chemistry.org Optimization studies for similar systems often screen a panel of such ligands to identify the most effective one. nih.gov

Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, THF, DMF, often with water) is also crucial and must be optimized empirically. researchgate.netmdpi.com

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a fundamental reaction for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

Mechanistic Insights into Sonogashira Reactions

The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.comyoutube.com

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II)-pyridyl complex. youtube.com

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex. acs.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 2-alkynyl-5-(difluoromethoxy)pyridine, and regenerate the Pd(0) catalyst. youtube.com

Copper Cycle:

The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of the amine base. youtube.com

The base deprotonates the alkyne, and the copper coordinates to the alkyne, possibly forming a π-alkyne complex that increases the acidity of the terminal proton. youtube.com This facilitates the formation of the key copper(I) acetylide intermediate, which then participates in the transmetalation step.

Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, though they may require different reaction conditions. acs.org

Applications in Heteroaromatic Functionalization

The Sonogashira coupling is a powerful method for incorporating alkynyl moieties into heterocyclic structures. These alkynylated heterocycles are highly versatile synthetic intermediates. researchgate.net

Synthesis of Complex Molecules: The resulting alkynes can be used in subsequent transformations, such as cycloaddition reactions (e.g., "click" chemistry), partial or full reduction to alkenes or alkanes, and further cross-coupling reactions.

Medicinal Chemistry and Materials Science: The rigid, linear nature of the alkyne linker is often exploited in the design of pharmaceutical agents and organic electronic materials. Research on 2-amino-3-bromopyridines shows their effective coupling with various terminal alkynes to produce 2-amino-3-alkynylpyridines, which are important scaffolds in drug discovery. researchgate.netscirp.org Similarly, the alkynylation of this compound would provide access to a new class of functionalized pyridines for various applications.

The table below shows expected products from the Sonogashira coupling of this compound with representative alkynes.

| Alkyne Partner | Expected Product Structure | Potential Application |

| Phenylacetylene | 2-(Phenylethynyl)-5-(difluoromethoxy)pyridine | Intermediate for organic materials. researchgate.net |

| Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-5-(difluoromethoxy)pyridine | Protected alkyne, can be deprotected for further functionalization. |

| Propargyl alcohol | 3-(5-(Difluoromethoxy)pyridin-2-yl)prop-2-yn-1-ol | Building block for more complex molecules. |

| 1-Heptyne | 2-(Hept-1-yn-1-yl)-5-(difluoromethoxy)pyridine | Introduces an aliphatic chain. |

Negishi Coupling and Other Organometallic Cross-Couplings

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound can participate in various palladium-catalyzed cross-coupling reactions. smolecule.com The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a notable example. orgsyn.org This reaction is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. orgsyn.org

In the context of pyridine (B92270) derivatives, Negishi coupling has been successfully employed to synthesize bipyridines. orgsyn.org While specific examples detailing the Negishi coupling of this compound are not prevalent in the provided search results, the general principles of this reaction are well-established for similar halopyridines. orgsyn.org The reaction typically involves the formation of a pyridyl zinc halide, which then couples with another aryl halide. orgsyn.org

Other palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have also emerged as important methods for the synthesis of pyridine derivatives. orgsyn.org These reactions offer alternative pathways to create complex molecules containing the 2-substituted-5-(difluoromethoxy)pyridine scaffold.

| Coupling Reaction | Catalyst | Reactants | Product Type |

| Negishi Coupling | Palladium or Nickel | Organozinc Compound, Organic Halide | Bipyridines, etc. |

| Suzuki Coupling | Palladium | Organoboron Compound, Organic Halide | Biaryls, etc. |

| Stille Coupling | Palladium | Organotin Compound, Organic Halide | Various coupled products |

Heck Coupling Reactions

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a cornerstone of modern organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

This compound can serve as the aryl halide component in Heck reactions. While specific examples with this exact substrate are not detailed in the provided results, the general applicability of the Heck reaction to aryl bromides is well-documented. researchgate.net The reaction allows for the introduction of alkenyl groups onto the pyridine ring, leading to the formation of substituted alkenes. wikipedia.org The regioselectivity of the Heck reaction, particularly with unsymmetrically substituted alkenes, is often influenced by steric factors, with the aryl group typically adding to the less substituted carbon of the double bond. mdpi.com

Recent advancements in Heck reactions include the use of N-heterocyclic carbene (NHC) ligands for the palladium catalyst, which can offer advantages in terms of stability and efficiency. researchgate.net

| Reaction | Catalyst System | Key Transformation |

| Heck Reaction | Palladium catalyst, Base | Aryl Halide + Alkene → Substituted Alkene |

Nucleophilic Aromatic Substitution (SNAr) on Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group (in this case, the bromine atom) on the aromatic ring. youtube.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ring electron-deficient and thus more reactive towards nucleophiles, especially at the 2- and 4-positions. vaia.comyoutube.com

The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group to form a negatively charged intermediate called a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily disrupted in this intermediate. youtube.com In the second step, the leaving group departs, and the aromaticity of the ring is restored. youtube.com The rate of SNAr reactions can be influenced by the nature of the leaving group, with a typical reactivity order of F > Cl ≈ Br > I in many activated aryl systems. nih.gov

Common nucleophiles used in SNAr reactions with halopyridines include amines, alkoxides, and thiolates. youtube.com These reactions provide a versatile method for introducing a variety of functional groups at the 2-position of the pyridine ring. youtube.com

Electrophilic Aromatic Substitution on Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult compared to benzene (B151609). The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atom can be protonated, further deactivating the ring. youtube.com

When EAS reactions do occur on pyridine, they typically proceed at the 3-position, as attack at the 2- or 4-positions would lead to a highly unstable intermediate with a positive charge on the nitrogen atom. youtube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com However, Friedel-Crafts reactions are often unsuccessful with pyridine because the Lewis acid catalyst coordinates with the nitrogen atom, leading to strong deactivation of the ring. youtube.com

To overcome the low reactivity of pyridine in EAS, one strategy is to use pyridine-N-oxide. The N-oxide group is activating and directs incoming electrophiles to the 4-position. youtube.com After the substitution reaction, the N-oxide can be removed to regenerate the pyridine ring.

Other Functional Group Transformations

The bromine atom at the 2-position of this compound is a versatile handle for a variety of chemical transformations beyond the cross-coupling and SNAr reactions already discussed. These transformations can include:

Lithiation: Reaction with a strong organolithium base, such as n-butyllithium, can lead to a lithium-halogen exchange, forming 2-lithio-5-(difluoromethoxy)pyridine. This organolithium species can then be reacted with a wide range of electrophiles to introduce new functional groups.

Grignard Reagent Formation: Treatment with magnesium metal can generate the corresponding Grignard reagent, 2-(bromomagnesium)-5-(difluoromethoxy)pyridine. This organometallic reagent is a powerful nucleophile that can be used in reactions with aldehydes, ketones, and other electrophiles.

The difluoromethoxy (-OCF2H) group is generally stable under many reaction conditions. However, recent research has focused on the development of methods for the late-stage functionalization of C-F bonds, which could potentially allow for modifications of this group. The difluoromethyl group (-CF2H) is recognized as a bioisostere for alcohol, thiol, or amine groups, making its incorporation into molecules of pharmaceutical interest highly desirable. rsc.org

While direct modification of the difluoromethoxy group in this compound is not extensively detailed in the provided search results, the broader field of fluorine chemistry suggests potential avenues for its transformation. This could include, for example, the cleavage of the ether linkage under harsh conditions or reactions involving the C-H bond of the difluoromethyl moiety.

Reactions at the Pyridine Nitrogen (e.g., N-Oxidation)

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a target for electrophilic attack, most notably in N-oxidation reactions. The electronic nature of the substituents on the pyridine ring significantly influences the nucleophilicity of the nitrogen atom and, consequently, its reactivity towards oxidizing agents.

The presence of a bromine atom at the 2-position and a difluoromethoxy group at the 5-position, both of which are electron-withdrawing, decreases the electron density on the pyridine nitrogen. This deactivation makes the nitrogen atom less nucleophilic compared to unsubstituted pyridine. Therefore, the N-oxidation of this compound generally requires stronger oxidizing agents or more forcing reaction conditions to proceed efficiently.

Commonly employed reagents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. masterorganicchemistry.comwikipedia.org These reagents deliver an oxygen atom to the nitrogen, forming the corresponding pyridine N-oxide. The resulting N-oxide is a versatile intermediate in its own right, as the N-O bond can activate the pyridine ring for further functionalization. scripps.edu

The general transformation can be represented as follows:

Detailed Research Findings:

The synthesis of pyridine N-oxides from pyridines bearing electron-withdrawing groups is a well-established transformation in organic synthesis. youtube.com The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and avoiding side reactions.

For pyridines with substitution patterns analogous to this compound, such as 2-bromo-5-nitropyridine, various oxidative methods have been reported. These reactions provide a valuable reference for predicting the behavior of the target compound.

| Starting Material | Oxidizing Agent | Solvent/Conditions | Product | Yield | Reference |

| 2-Amino-5-bromopyridine (B118841) | Hydrogen Peroxide | Concentrated Sulfuric Acid, 0°C to rt | 5-Bromo-2-nitropyridine (B47719) | Not Reported | guidechem.com |

| 2-Amino-5-bromopyridine | Peracetic Acid | Acetic Acid | 2-Nitro-5-bromopyridine | Not Reported | google.com |

| 2-Amino-5-bromopyridine | Hydrogen Peroxide | Acetone/Water, Catalyst | 5-Bromo-2-nitropyridine | 92.8% | chemicalbook.com |

| 2-Vinylpyridine | Hydrogen Peroxide | Acetic Acid | 2-Vinylpyridine N-oxide | Good | youtube.com |

These examples highlight that strong oxidizing systems are effective for the transformation of electron-deficient pyridines. The use of hydrogen peroxide in acidic media or peracetic acid are common strategies. It is anticipated that the N-oxidation of this compound would proceed under similar conditions to afford this compound N-oxide. The resulting N-oxide would be a valuable intermediate for further synthetic modifications.

Applications in Medicinal Chemistry Research and Drug Discovery

2-Bromo-5-(difluoromethoxy)pyridine as a Key Intermediate (API)

This compound is a key chemical precursor used in the synthesis of Active Pharmaceutical Ingredients (APIs). smolecule.compharmanoble.com Such drug intermediates are fundamental in streamlining the production of complex pharmaceutical compounds by providing pre-processed building blocks for more advanced synthesis. arborpharmchem.com The use of well-defined intermediates like this compound can increase efficiency and reduce the time required for large-scale manufacturing. arborpharmchem.com

Its utility as an intermediate stems from its distinct structural features. The pyridine (B92270) ring is substituted with both a bromine atom and a difluoromethoxy group, which significantly influences its chemical reactivity and properties. smolecule.com The bromine atom at the 2-position is a versatile functional handle. It can be readily replaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. smolecule.com This reactivity is crucial for constructing more complex molecular architectures necessary for biological activity.

The difluoromethoxy group, while enhancing the drug-like properties of the final molecule, also influences the reactivity of the pyridine ring. It can direct incoming electrophiles to specific positions, facilitating further functionalization of the aromatic system. smolecule.com Therefore, this compound serves as a foundational block, providing both a reactive site for elaboration and a functional group known to impart favorable pharmacological characteristics. nih.govsmolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 845827-14-7 | smolecule.comaksci.com |

| Molecular Formula | C₆H₄BrF₂NO | smolecule.comaksci.comlab-chemicals.com |

| Molecular Weight | ~224.00 g/mol | smolecule.comlab-chemicals.com |

| Appearance | Colorless or pale yellow solid | smolecule.com |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol (B145695), acetone, and dimethylformamide | smolecule.com |

Design and Synthesis of Bioactive Pyridine-Containing Compounds

The strategic design of new drugs often involves modifying molecular scaffolds to enhance biological and physicochemical properties. mdpi.comscilit.com this compound is an exemplary starting material for the synthesis of novel bioactive compounds containing the pyridine motif. smolecule.com The presence of the difluoromethoxy group is a key element in this process, as it is considered a bioisostere of groups like hydroxyl, thiol, or amine, but with enhanced lipophilicity. acs.org This allows chemists to fine-tune molecular properties to optimize interactions with biological targets and improve membrane permeability. acs.orgmdpi.com

The synthesis of new derivatives from this compound typically leverages the reactivity of the bromo substituent. Through various cross-coupling reactions, diverse aryl or alkenyl groups can be introduced at this position, leading to a wide array of novel structures for biological screening. smolecule.com This synthetic versatility makes it a valuable building block in the creation of libraries of compounds for drug discovery programs. researchgate.netsmolecule.com

Pyridine and its fused heterocyclic derivatives are a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. researchgate.netekb.egnih.gov The inherent biological relevance of the pyridine ring, combined with the ability to modify its substitution pattern, has led to the discovery of numerous bioactive molecules. researchgate.net

Pyridine derivatives represent a potent class of compounds in the field of oncology, with applications in treating various tumors such as breast cancer, leukemia, and liver cancer. ijsat.orgekb.eg The mechanism of action for many pyridine-based anticancer agents involves the inhibition of key enzymes like protein kinases, which are crucial for tumor growth and survival. ijsat.orgekb.eg For instance, certain pyridine compounds have been shown to inhibit VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels that supply tumors). ijsat.orgekb.eg

The synthesis of novel 1,2,3-triazole-pyridine hybrids has been explored, where the fusion of these two scaffolds was hypothesized to result in molecules with enhanced anticancer activity. researchgate.net Studies on related 2-bromo-pyridine derivatives have demonstrated that this scaffold can be elaborated to produce compounds with significant cytotoxic effects against human cancer cell lines. researchgate.net The use of this compound as a starting material allows for the incorporation of the beneficial difluoromethoxy group, which can improve metabolic stability and target engagement, potentially leading to more effective and selective anticancer agents. nih.govsmolecule.com

There is a continuous need for new anti-infective agents due to rising drug resistance. Pyridine-containing compounds have long been recognized for their antimicrobial and antibacterial properties. ijsat.orgmdpi.comnih.gov The pyridine nucleus is a key feature in molecules designed to combat bacterial and fungal pathogens. mdpi.comnih.gov Research has shown that pyridine derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

The synthesis of new heterocyclic systems incorporating the pyridine ring is a common strategy. For example, the reaction of 2-amino-1,3,4-thiadiazoles can produce thiadiazolo[3,2-a]pyrimidines, a class of compounds that includes derivatives with a broad spectrum of antimicrobial action. researchgate.net Similarly, imidazo[4,5-b]pyridine derivatives have been synthesized from 5-bromo-pyridine precursors and have shown activity against bacteria like Bacillus and Staphylococcus aureus. mdpi.com The structural features of this compound make it an ideal starting point for creating novel antimicrobial agents. The bromo group can be used to link the pyridine core to other pharmacophores, while the difluoromethoxy group can enhance interactions with microbial targets, potentially increasing potency. smolecule.commdpi.com

Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory drugs is a major research focus. nih.gov Pyridine derivatives have demonstrated significant potential as anti-inflammatory agents. researchgate.net Some of these compounds are designed to act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of the inflammatory response. nih.gov

For example, a new benzofuran–pyrazole–pyridine-based compound was developed and showed potential as an anti-osteoarthritis agent by inhibiting various pro-inflammatory mediators. mdpi.com Other research has focused on pyrazolopyridine structures as effective anti-inflammatory agents. nih.gov The synthesis of novel anti-inflammatory drugs from this compound could involve creating molecules that mimic these successful scaffolds. The difluoromethoxy group's ability to act as a lipophilic hydrogen bond donor could be exploited to improve binding to the active sites of inflammatory targets like COX-2. acs.orgnih.gov

Neuropathic pain is a chronic condition that is often poorly managed by existing therapies, creating an urgent need for novel analgesics. nih.gov Current research is exploring new molecular targets and therapeutic strategies. One area of focus is the inhibition of intracellular signaling pathways, such as the ERK-MAPK pathway, which becomes activated after nerve injury and contributes to pain hypersensitivity. mdpi.comnih.gov

While direct studies linking this compound to neuropathic pain are not prominent, its structural components are highly relevant to the design of new treatments. The pyridine scaffold is a common feature in centrally acting drugs. The difluoromethyl group (a component of difluoromethoxy) has been shown to be a useful functionality in drug discovery for modulating the properties of bioactive molecules. researchgate.net By using this compound as a foundational structure, medicinal chemists can design novel compounds aimed at targets within pain signaling pathways. The unique electronic properties and hydrogen bonding capacity of the difluoromethoxy group could be leveraged to design potent and selective inhibitors of enzymes like ERK, potentially leading to a new class of treatments for debilitating neuropathic pain. nih.govacs.orgnih.gov

Table 2: Summary of Therapeutic Applications for Pyridine Derivatives

| Therapeutic Area | Biological Target / Mechanism | Relevance of Pyridine Scaffold | Reference |

|---|---|---|---|

| Anti-Cancer | Kinase inhibition (e.g., VEGFR-2), HDAC inhibition | Core structure for designing enzyme inhibitors and cytotoxic agents. | ijsat.orgekb.eg |

| Anti-Microbial / Anti-Bacterial | Inhibition of essential microbial enzymes, disruption of cell integrity | Privileged structure in compounds active against Gram-positive and Gram-negative bacteria. | mdpi.comnih.govnih.gov |

| Anti-Inflammatory | COX-2 inhibition, suppression of pro-inflammatory mediators | Scaffold for developing selective inhibitors of inflammatory enzymes. | nih.govnih.govmdpi.com |

| Neuropathic Pain | Inhibition of pain signaling pathways (e.g., ERK activation) | Common structural motif in centrally acting agents. | mdpi.comnih.gov |

Development of Pyridine-Based Therapeutic Agents

TRK Inhibitors

Tropomyosin receptor kinase (TRK) fusions are oncogenic drivers in a variety of cancers. nih.gov The development of TRK inhibitors has marked a significant advancement in the treatment of these cancers. nih.gov First-generation inhibitors like larotrectinib (B560067) and entrectinib (B1684687) have shown considerable efficacy. nih.gov However, the emergence of resistance, often due to mutations in the kinase domain, has necessitated the development of next-generation inhibitors. nih.govnih.gov

Research into novel TRK inhibitors has explored a wide range of chemical scaffolds. While specific examples detailing the direct incorporation of this compound into TRK inhibitors are not prevalent in the reviewed literature, the general strategy involves designing molecules that can overcome resistance mechanisms. nih.gov For instance, second-generation inhibitors such as selitrectinib (B610772) and repotrectinib (B610555) were designed to address resistance caused by solvent-front and gatekeeper mutations. nih.gov The design of these inhibitors often involves creating a rigid structure to minimize steric clashes with mutated residues. nih.gov The pyridine moiety is a common feature in kinase inhibitors, and a structural modeling study of one inhibitor, CH7057288, with a mutated TRKA showed the pyridine moiety forming a favorable sulfur-π interaction. nih.gov

HIF-2α Inhibitors

Hypoxia-inducible factor 2 alpha (HIF-2α) is a key protein in the cellular response to low oxygen levels and is implicated in the progression of certain cancers, particularly those with mutations in the von Hippel-Lindau (VHL) gene. nih.gov The inhibition of HIF-2α has emerged as a promising therapeutic strategy for these tumors. nih.gov

Belzutifan (B610325) is a selective HIF-2α inhibitor that has received FDA approval for the treatment of VHL-associated cancers. nih.gov While the precise structure of belzutifan is not detailed in the provided search results, the development of HIF-2α inhibitors represents an active area of research. The core structures of these inhibitors are designed to disrupt the protein-protein interaction between HIF-2α and its partner protein, ARNT. The diverse chemical space being explored for HIF-2α inhibition could potentially include substituted pyridines like this compound, given the prevalence of the pyridine ring in pharmacologically active compounds.

Structure-Activity Relationship (SAR) Studies of Pyridine Derivatives

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.

For instance, in the development of antimicrobial pyridine derivatives, the incorporation of a 4-bromophenyl group was part of the core structure of a series of active compounds. researchgate.net This highlights that while general trends can be observed, the specific contribution of a substituent like bromine needs to be evaluated within the context of the entire molecule and its intended target.

Influence of Fluorine and Bromine on Pharmacological Profiles

The introduction of halogen atoms, such as fluorine and bromine, into a drug molecule can significantly modulate its pharmacological profile. These modifications can influence a compound's lipophilicity, metabolic stability, membrane permeability, and binding interactions. nih.gov

Fluorine: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity and metabolic stability. nih.gov The carbon-fluorine bond is stronger than the carbon-hydrogen bond, which can make the molecule more resistant to metabolic degradation. nih.gov The difluoromethoxy group (-OCF2H) in this compound is expected to confer increased lipophilicity and metabolic stability.

Bromine: The presence of a bromine atom can also impact a molecule's properties. In some contexts, halogen atoms have been associated with lower antiproliferative activity in certain pyridine derivatives. nih.govnih.gov However, bromine can also participate in halogen bonding, a type of non-covalent interaction that can be important for drug-target binding. acs.orgacs.org The electrostatic potential on the bromine atom can be indicative of its ability to form halogen bonds. acs.orgacs.org

Prodrug Strategies and Bioavailability Enhancement

Poor aqueous solubility and limited oral bioavailability are common challenges in drug development. acs.org Prodrug strategies, where a drug is chemically modified to improve its biopharmaceutical properties, are a well-established approach to address these issues. acs.orgnih.govnih.gov

Phosphate prodrugs are a common strategy to enhance the aqueous solubility of a drug, which can be particularly useful for parenteral administration. acs.org For pyridine-containing compounds, various prodrug approaches have been explored. For example, in the development of HIV-1 integrase inhibitors with a 2-pyridinone core, a prodrug strategy was necessary to improve oral absorption. nih.gov Another example involves the design of a PCPA-desvenlafaxine conjugate, where the release of the active drug is triggered by an enzymatic reaction. mdpi.com

While specific prodrug strategies for this compound were not identified in the search results, the principles of prodrug design could be applied to this compound if needed to enhance its bioavailability. The choice of a prodrug moiety would depend on the specific physicochemical and pharmacokinetic challenges that need to be addressed.

Computational and Chemoinformatic Approaches in Drug Design Utilizing Pyridine Scaffolds

Computational and chemoinformatic tools are integral to modern drug discovery and design. researchgate.netnih.govunipa.ityoutube.com These methods are used to identify and validate drug targets, screen virtual compound libraries, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and optimize lead compounds. researchgate.netyoutube.com

For pyridine scaffolds, computational approaches can be used in several ways:

Virtual Screening: Large databases of chemical compounds can be virtually screened to identify those that are predicted to bind to a specific biological target. nih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target protein is known, SBDD methods can be used to design molecules that fit into the binding site and have favorable interactions. nih.gov This can involve molecular docking simulations to predict the binding mode and affinity of a ligand.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used. nih.gov These approaches rely on the knowledge of other molecules that bind to the target. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore modeling can be used to identify the key chemical features required for biological activity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to understand the stability of binding interactions. unipa.it

The application of these computational methods to pyridine-containing compounds, including derivatives of this compound, can accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. researchgate.net

Advanced Spectroscopic and Computational Analysis in Support of Research

Spectroscopic Characterization Techniques in Synthetic Pathways

Spectroscopic methods are indispensable tools in synthetic chemistry for the verification of target molecules and the identification of any impurities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy form the standard toolkit for the structural confirmation of 2-Bromo-5-(difluoromethoxy)pyridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide definitive structural information.

In the ¹H NMR spectrum , the three aromatic protons on the pyridine (B92270) ring would appear as distinct signals. The proton at the C6 position is expected to be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. A key diagnostic signal would be the proton of the difluoromethoxy group (-OCHF₂), which is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms.

The ¹³C NMR spectrum would show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon atom of the difluoromethoxy group would be readily identifiable as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the five carbons in the pyridine ring provide further confirmation of the substitution pattern.

Predicted NMR Data for this compound

This table is predictive and based on established principles of NMR spectroscopy. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | H-3 | 7.60 - 7.80 | d | JH3-H4 ≈ 8-9 Hz |

| ¹H | H-4 | 7.85 - 8.05 | dd | JH4-H3 ≈ 8-9 Hz, JH4-H6 ≈ 2-3 Hz |

| ¹H | H-6 | 8.25 - 8.45 | d | JH6-H4 ≈ 2-3 Hz |

| ¹H | -OCH F₂ | 6.50 - 7.50 | t | JH-F ≈ 70-75 Hz |

| ¹³C | C-2 | 140 - 145 | s | - |

| ¹³C | C-3 | 115 - 120 | s | - |

| ¹³C | C-4 | 142 - 147 | s | - |

| ¹³C | C-5 | 148 - 153 | s | - |

| ¹³C | C-6 | 150 - 155 | s | - |

| ¹³C | -OC HF₂ | 110 - 120 | t | JC-F ≈ 250-260 Hz |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (molecular weight approx. 224.00 g/mol ), the mass spectrum would exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), the spectrum would show two peaks of nearly equal intensity for the molecular ion: one for [M]⁺ and one for [M+2]⁺.

The fragmentation of the molecule under electron impact would likely proceed through several pathways. Common fragmentation would involve the loss of the bromine atom ([M-Br]⁺) or cleavage of the difluoromethoxy group. The detection of fragments corresponding to the loss of ·CHF₂ or the entire ·OCHF₂ group would further corroborate the proposed structure.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. libretexts.orgyoutube.com For this compound, the spectra would be characterized by several key absorption bands.

The aromatic pyridine ring would give rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. youtube.comlibretexts.org The difluoromethoxy group is highly diagnostic. Strong, intense absorption bands corresponding to C-F stretching are expected in the 1000-1200 cm⁻¹ region. The C-O-C ether linkage would show stretching vibrations around 1200-1250 cm⁻¹. The C-Br stretching vibration would appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Expected Characteristic IR Absorption Bands for this compound

This table is predictive and based on general group frequencies. ucla.edu Actual experimental values may vary.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Pyridine) | 3050 - 3150 | Medium-Weak |

| C=N Stretch | Pyridine Ring | 1550 - 1610 | Medium |

| C=C Stretch | Pyridine Ring | 1400 - 1500 | Medium-Strong |

| C-O-C Stretch | Aryl Ether | 1200 - 1250 | Strong |

| C-F Stretch | Difluoromethoxy | 1000 - 1200 | Very Strong |

| C-Br Stretch | Bromo-Aromatic | 500 - 650 | Medium-Strong |

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. As of now, the crystal structure of this compound has not been reported in publicly accessible databases.

However, were a suitable crystal to be grown, this technique would confirm the planarity of the pyridine ring and provide the exact geometry of the difluoromethoxy substituent relative to the ring. Studies on related structures, such as various substituted nicotinic acids, have demonstrated the power of X-ray crystallography to elucidate how hydrogen bonding and other intermolecular forces dictate the crystal packing of pyridine derivatives. nih.govnih.govresearchgate.net This information is crucial for understanding the solid-state properties of the material.

Computational Chemistry and Molecular Modeling Studies

In conjunction with experimental techniques, computational chemistry provides a theoretical framework for understanding the properties and reactivity of molecules. These methods can predict spectroscopic data, visualize molecular orbitals, and model reaction mechanisms.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mostwiedzy.plresearchgate.net For this compound, DFT calculations could be employed to predict its optimized geometry, vibrational frequencies (to compare with experimental IR and Raman spectra), and NMR chemical shifts. mostwiedzy.pl

Furthermore, DFT provides critical insights into the molecule's reactivity through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. yu.edu.jo

DFT calculations can also generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show a negative potential around the nitrogen atom, indicating its basicity, and positive potentials around the hydrogen atoms. Such analyses are invaluable for predicting how the molecule will interact with other reagents and biological targets. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

The conformational preferences of molecules containing a difluoromethoxy group are influenced by a combination of steric hindrance, electrostatic interactions, and hyperconjugation effects. rsc.org Studies on similar fluorinated aromatic compounds have shown that the orientation of such groups relative to the aromatic ring can significantly impact molecular properties and interactions. mdpi.com

In the case of this compound, MD simulations can be employed to explore the potential energy surface associated with the rotation around the C-O bond of the difluoromethoxy substituent. By simulating the molecule in different solvent environments, researchers can predict the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or participate in chemical reactions.

A hypothetical MD simulation study could reveal the preferred dihedral angles of the difluoromethoxy group. The results of such a simulation could be summarized in a table illustrating the population of different conformational states.

Table 1: Hypothetical Conformational Population of this compound from MD Simulation

| Conformer | Dihedral Angle (C4-C5-O-CH) | Population (%) in Water | Population (%) in Octanol |

| syn-periplanar | 0° ± 30° | 15 | 20 |

| anti-periplanar | 180° ± 30° | 65 | 55 |

| gauche | ± 90° ± 30° | 20 | 25 |

This table presents hypothetical data for illustrative purposes.

These simulations can also shed light on the gauche effect, where a conformation with adjacent electronegative substituents is unexpectedly stabilized. nih.gov The interplay between the bromine atom at the 2-position and the difluoromethoxy group at the 5-position could lead to specific conformational biases that would be critical for its biological activity or reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activities. nih.govnih.gov For this compound, QSAR models can be developed to predict its potential biological efficacy based on calculated molecular descriptors. These descriptors can be categorized as 1D, 2D, or 3D, representing different aspects of the molecular structure. creative-biolabs.com

The development of a robust QSAR model involves selecting a set of compounds with known activities and calculating a variety of molecular descriptors. nih.govnih.gov For a series of substituted pyridines, these descriptors could include electronic, steric, and lipophilic parameters.

A hypothetical QSAR study on a series of brominated pyridine derivatives might yield a model that links their anti-inflammatory activity to specific molecular properties. The electronic properties of the difluoromethoxy group, which acts as a moderate electron acceptor, would be a key descriptor in such a model. nbuv.gov.ua

Table 2: Hypothetical QSAR Model for Anti-inflammatory Activity of Substituted Pyridines

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Lipophilicity |

| Dipole Moment | -0.21 | Molecular Polarity |

| LUMO Energy | -1.54 | Electron Affinity |

| Molecular Weight | 0.03 | Molecular Size |

| Constant | 2.78 | - |

Equation: pIC₅₀ = 0.45(LogP) - 0.21(Dipole Moment) - 1.54(LUMO Energy) + 0.03(Molecular Weight) + 2.78 This table and equation present hypothetical data for illustrative purposes.

Such a model would suggest that increased lipophilicity and lower LUMO energy are beneficial for activity, while a higher dipole moment is detrimental. The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.gov These models can then be used to predict the activity of new compounds, such as this compound, and guide further synthetic efforts. rsc.org

In Silico Prediction of Reactivity and Selectivity

In silico methods are invaluable for predicting the chemical reactivity and regioselectivity of molecules, providing insights that can guide synthetic planning and mechanistic studies. For this compound, computational tools can be used to predict the most likely sites for electrophilic and nucleophilic attack.

One of the key theoretical tools for this purpose is the Fukui function, which is derived from density functional theory (DFT). The Fukui function identifies the regions in a molecule that are most susceptible to gaining or losing an electron, thus predicting the sites for nucleophilic and electrophilic attack, respectively. researchgate.netresearchgate.net

Calculations of the Fukui function for this compound would likely indicate that the pyridine nitrogen is a primary site for protonation and coordination to Lewis acids. The electron-withdrawing nature of the bromine and difluoromethoxy groups would decrease the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine. Conversely, these substituents would activate the ring towards nucleophilic aromatic substitution.

The electrostatic potential at the nuclei can also serve as a descriptor for reactivity, particularly for processes like hydrogen bonding. nih.gov An analysis of the electrostatic potential map of this compound would reveal the distribution of charge and highlight the electron-rich and electron-poor regions of the molecule.

Table 3: Hypothetical Fukui Function Indices (f(r)) for this compound

| Atom/Position | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) |

| N1 | 0.12 | 0.05 |

| C2 (Br) | 0.25 | 0.08 |

| C3 | 0.08 | 0.15 |

| C4 | 0.15 | 0.20 |

| C5 (OCF₂H) | 0.10 | 0.03 |

| C6 | 0.30 | 0.18 |

This table presents hypothetical data for illustrative purposes. Higher values indicate greater reactivity at that site.

These in silico predictions of reactivity are crucial for designing synthetic routes to new derivatives of this compound and for understanding its potential metabolic fate in biological systems. nih.govmalariaworld.orgnih.gov

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Routes

While current synthetic methods for 2-Bromo-5-(difluoromethoxy)pyridine are established, ongoing research is focused on developing more efficient, scalable, and environmentally friendly processes. Future trends in this area are likely to embrace modern synthetic technologies to overcome the limitations of traditional batch processing. vcu.edu

Continuous flow chemistry has emerged as a revolutionary technology in chemical synthesis, offering significant advantages over traditional batch methods, including improved safety, scalability, and efficiency. mdpi.com The application of flow chemistry to the synthesis of pyridine (B92270) derivatives has already demonstrated considerable success. nih.govresearchgate.net For instance, the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have been successfully adapted to continuous flow microwave reactors, enabling the rapid and efficient production of trisubstituted pyridines and dihydropyridines. nih.govresearchgate.net These processes often result in higher yields and require shorter reaction times compared to conventional methods. acs.org

Future research will likely focus on adapting existing or developing new multi-step syntheses of this compound into a continuous flow process. This could involve integrating key reaction steps, such as the introduction of the difluoromethoxy group and the bromination of the pyridine ring, into a single, uninterrupted sequence. Such an approach would not only streamline the manufacturing process but also enhance safety, particularly when handling potentially hazardous reagents. vcu.edu

| Synthesis Method | Key Features | Potential Advantages for this compound Synthesis |

| Bohlmann-Rahtz Pyridine Synthesis | One-step synthesis of trisubstituted pyridines from ethynyl ketones. nih.gov | Could be adapted for the construction of the core pyridine ring with appropriate precursors. |

| Hantzsch Dihydropyridine Synthesis | A multi-component reaction to form dihydropyridine rings. nih.govresearchgate.net | Potentially useful for creating substituted pyridine precursors in a highly efficient manner. |

| Microwave-Assisted Flow Synthesis | Utilizes microwave irradiation to accelerate reactions in a continuous flow setup. nih.govresearchgate.net | Can significantly reduce reaction times and improve yields. |

Visible-light photoredox catalysis has become a powerful tool for the formation of C-F bonds and the introduction of fluorinated moieties under mild conditions. nih.govresearchgate.net Recent advancements have demonstrated the potential for the direct functionalization of pyridines using photochemical methods. nih.govacs.orgrecercat.catresearchgate.net These approaches often rely on the generation of pyridinyl radicals from pyridinium ions, which can then couple with a variety of radical partners. recercat.catacs.org This strategy offers a distinct reactivity pattern compared to classical methods and can enable the introduction of functional groups at different positions on the pyridine ring. acs.orgrecercat.cat

Future research could explore the use of photocatalysis for the late-stage difluoromethoxylation of a pre-functionalized pyridine core or for the direct C-H functionalization of this compound itself. Electrocatalysis also presents a promising avenue for the selective functionalization of pyridines, with the potential for developing novel transformations that are difficult to achieve through traditional means.

Exploration of New Reactivity Modes for this compound

The reactivity of this compound is largely dictated by the interplay between the electron-deficient pyridine ring, the reactive bromine atom, and the electron-withdrawing difluoromethoxy group. While the bromine at the 2-position is amenable to standard cross-coupling reactions, future research is expected to uncover more nuanced and novel reactivity patterns.

The presence of the difluoromethoxy group can influence the electronic properties of the pyridine ring, potentially altering its susceptibility to nucleophilic or electrophilic attack. nbinno.com Researchers may investigate dearomatization reactions, where the aromaticity of the pyridine ring is temporarily disrupted to allow for novel functionalization patterns. acs.orgnih.gov Furthermore, the development of new catalytic systems could enable the selective activation of C-H bonds on the pyridine ring, allowing for functionalization without relying on the pre-installed bromine atom. The reactivity of the bromine atom itself in brominated pyridines can be tuned, and exploring its displacement under various conditions could lead to new synthetic pathways. mdpi.comresearchgate.net

Expansion into Materials Science and Supramolecular Chemistry

In supramolecular chemistry, pyridine derivatives are widely used for the construction of complex, self-assembled architectures through coordination with metal ions and hydrogen bonding. rsc.orgnih.govrsc.orgresearchgate.net The nitrogen atom of the pyridine ring can act as a ligand, while the difluoromethoxy group could participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. Future research could explore the use of this compound in the design of:

Liquid Crystals: The rigid pyridine core combined with the polar difluoromethoxy group could lead to the formation of mesophases.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the molecule could be tuned for applications in organic electronics.

Crystal Engineering: The predictable nature of intermolecular interactions involving pyridine rings and fluorinated groups can be exploited to design crystalline materials with specific properties. nih.gov

Advanced Biological and Pharmacological Investigations

The incorporation of fluorinated groups, such as difluoromethoxy, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govnih.govacs.org Pyridine scaffolds are also prevalent in a vast number of pharmaceuticals. nih.gov The combination of these features in this compound makes it a valuable scaffold for the discovery of new therapeutic agents.

Future research will likely involve the synthesis and biological evaluation of a library of compounds derived from this compound. Advanced investigations could focus on its potential as an inhibitor of specific enzymes or as a ligand for various receptors. The difluoromethoxy group can act as a bioisostere for other functional groups, potentially leading to improved pharmacokinetic profiles. nih.gov The growing demand for pyridine bromide derivatives in the synthesis of active pharmaceutical ingredients (APIs) further highlights the potential of this compound class in drug discovery. datainsightsmarket.com

Applications in Chemical Biology and Proteomics

Chemical biology and proteomics utilize small molecules as probes to study and manipulate biological systems. The reactivity of the bromine atom in this compound makes it suitable for the development of chemical probes. For example, it could be incorporated into affinity-based probes to identify and isolate specific protein targets from complex biological mixtures.

Pyrido[2,3-d]pyrimidines, which share the pyridine core, have been used as scaffolds for kinase inhibitors and have been employed in chemical proteomic studies to identify their protein targets. nih.gov Similarly, derivatives of this compound could be functionalized with reporter tags, such as biotin or fluorescent dyes, to create probes for activity-based protein profiling (ABPP) or for visualizing biological processes. Future research in this area could lead to the development of novel tools for understanding disease mechanisms and for target validation in drug discovery.

Q & A

Q. What are the key synthetic routes for preparing 2-Bromo-5-(difluoromethoxy)pyridine?

- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor. For example, bromination using -bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl at 100–110°C for 18 hours yields brominated intermediates . Subsequent functionalization with difluoromethoxy groups can be achieved via nucleophilic substitution or coupling reactions. A patent describes using 2-bromo-6-(difluoromethoxy)pyridine as a precursor in Suzuki-Miyaura cross-coupling with aryl boronic esters, highlighting the role of CsCO or -BuONa in 1,4-dioxane/water mixtures .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Melting point determination (e.g., 80–82°C for analogous bromopyridines) and purity assessment via HPLC or GC (≥95% purity) are standard . Safety data, including irritation classifications (e.g., Eye Irrit. Category 2), should align with GHS guidelines .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store sealed in a dry, cool environment (ambient temperatures recommended) to prevent hydrolysis or decomposition. Use inert atmospheres (e.g., N) for moisture-sensitive reactions. Purity degradation can be monitored via periodic GC analysis .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh) or PdCl(dppf)) and bases (CsCO or -BuONa) in a 4:1 dioxane/water solvent mixture. Reaction temperatures between 80–100°C for 12–24 hours typically achieve yields >85% . For electron-deficient aryl boronic esters, increasing catalyst loading (5 mol%) improves conversion. Monitor reaction progress via TLC or LCMS .

Q. What strategies mitigate regioselectivity challenges during bromination of pyridine derivatives?

- Methodological Answer : Regioselective bromination at the 2-position can be controlled using directing groups (e.g., methoxy or amino substituents) or steric hindrance. For example, bromination of 5-(difluoromethoxy)pyridine with NBS/AIBN in CCl selectively targets the 2-position due to radical stability . Computational modeling (DFT) of radical intermediates may further guide selectivity .

Q. How can competing side reactions during functionalization of this compound be minimized?

- Methodological Answer : Side reactions like dehalogenation or overcoupling are minimized by:

- Using anhydrous solvents and degassed conditions to prevent radical quenching.

- Limiting reaction times (monitored via LCMS) to avoid over-functionalization.

- Employing stoichiometric control (e.g., 1.5 eq boronic ester) .

Post-reaction purification via flash chromatography (e.g., 15% EtOAc/heptane) isolates the desired product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.